acetic acid;tert-butyl N-[(2S)-6-amino-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxohexan-2-yl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;tert-butyl N-[(2S)-6-amino-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxohexan-2-yl]carbamate involves the protection of lysine with a tert-butoxycarbonyl (Boc) group, followed by the coupling of the protected lysine with 7-amino-4-methylcoumarin (AMC). The reaction typically requires the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM). The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes precise control of temperature, solvent choice, and reaction time. Purification is typically achieved through column chromatography or recrystallization .
Chemical Reactions Analysis
Types of Reactions
acetic acid;tert-butyl N-[(2S)-6-amino-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxohexan-2-yl]carbamate primarily undergoes deacetylation reactions catalyzed by histone deacetylases. This reaction releases AMC, which can be quantified using fluorescence spectroscopy. The compound can also participate in hydrolysis reactions under acidic or basic conditions, leading to the removal of the Boc protecting group .
Common Reagents and Conditions
Deacetylation: Histone deacetylases (HDACs), trypsin, and appropriate buffers.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
Deacetylation: 7-amino-4-methylcoumarin (AMC)
Hydrolysis: Lysine and AMC.
Scientific Research Applications
acetic acid;tert-butyl N-[(2S)-6-amino-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxohexan-2-yl]carbamate is widely used in scientific research, particularly in the study of histone deacetylase activity. Its applications include:
Chemistry: Used as a substrate in enzymatic assays to study the kinetics and inhibition of HDACs.
Biology: Employed in cell-based assays to investigate the role of HDACs in gene expression and cellular processes.
Medicine: Utilized in drug discovery to screen for potential HDAC inhibitors, which are of interest in cancer therapy.
Industry: Applied in the development of diagnostic tools and high-throughput screening assays for pharmaceutical research
Mechanism of Action
acetic acid;tert-butyl N-[(2S)-6-amino-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxohexan-2-yl]carbamate exerts its effects through the deacetylation of the acetylated lysine residue by histone deacetylases. This reaction releases AMC, which fluoresces upon excitation. The fluorescence intensity is directly proportional to the HDAC activity, allowing for quantitative measurement. The molecular targets include various HDAC isoforms, and the pathways involved are related to chromatin remodeling and gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Ac-Leu-Gly-Lys(trifluroAc)-AMC: Another HDAC substrate with a different acetylated lysine derivative.
p53-AMC: A substrate used to study the activity of p53, a tumor suppressor protein.
Uniqueness
acetic acid;tert-butyl N-[(2S)-6-amino-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxohexan-2-yl]carbamate is unique due to its high cell permeability and specific fluorescence properties, making it an ideal substrate for HDAC activity assays. Its ability to release AMC upon deacetylation provides a reliable and sensitive method for detecting HDAC activity in various biological samples.
Properties
IUPAC Name |
acetic acid;tert-butyl N-[(2S)-6-amino-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxohexan-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O5.C2H4O2/c1-13-11-18(25)28-17-12-14(8-9-15(13)17)23-19(26)16(7-5-6-10-22)24-20(27)29-21(2,3)4;1-2(3)4/h8-9,11-12,16H,5-7,10,22H2,1-4H3,(H,23,26)(H,24,27);1H3,(H,3,4)/t16-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWSDOBJXBSQLRE-NTISSMGPSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCN)NC(=O)OC(C)(C)C.CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCCN)NC(=O)OC(C)(C)C.CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33N3O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.